molecular formula C8H10O3 B8303075 2-Hydroxy-5-norbornene-2-carboxylic acid

2-Hydroxy-5-norbornene-2-carboxylic acid

Cat. No. B8303075
M. Wt: 154.16 g/mol
InChI Key: JSMFWZNMLQZDHK-UHFFFAOYSA-N
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Patent
US05498799

Procedure details

In 100 ml of ethyl acetate, 10.0 g of the 2-hydroxy-5-norbornene-2-carboxylic acid of Formula (4a) obtained in Step b. was dissolved. To the resulting solution, 0.5 g of 10% palladium carbon was further added as a catalyst for catalytic hydrogenation. This solution was stirred for 2 hours in an atmosphere of hydrogen gas to carry out catalytic hydrogenation. After the reaction was completed, the catalyst was separated by filtration and the ethyl acetate was evaporated from the filtrate under reduced pressure to obtain 14.5 g of crude 2-hydroxynorbornane-2-carboxylic acid of Formula (5a).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:9]([OH:11])=[O:10])[CH2:7][CH:6]2[CH2:8][CH:3]1[CH:4]=[CH:5]2.[H][H]>C(OCC)(=O)C.[C].[Pd]>[OH:1][C:2]1([C:9]([OH:11])=[O:10])[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1(C2C=CC(C1)C2)C(=O)O
Step Two
Name
( 4a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
the catalyst was separated by filtration
CUSTOM
Type
CUSTOM
Details
the ethyl acetate was evaporated from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1(C2CCC(C1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: CALCULATEDPERCENTYIELD 143.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.